(3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide
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Overview
Description
(3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide is an organic compound characterized by the presence of a chlorophenyl group, a methoxyimino group, and a propanamide backbone
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide typically involves the following steps:
Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the coupling of the methoxyimino intermediate with a chlorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond, which can be achieved through the reaction of the intermediate with a suitable amine or amide reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
(3Z)-N-(4-bromophenyl)-3-(methoxyimino)propanamide: Similar structure with a bromine atom instead of chlorine.
(3Z)-N-(4-fluorophenyl)-3-(methoxyimino)propanamide: Similar structure with a fluorine atom instead of chlorine.
(3Z)-N-(4-methylphenyl)-3-(methoxyimino)propanamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
(3Z)-N-(4-chlorophenyl)-3-(methoxyimino)propanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity, biological activity, and physical properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-methoxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZJNKOIMNWJIU-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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